molecular formula C11H9F2NO2 B6626012 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide

3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide

Katalognummer B6626012
Molekulargewicht: 225.19 g/mol
InChI-Schlüssel: DLMZJCIWURFFPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide, also known as DFP-10825, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising tool for studying various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising tool for studying various biochemical and physiological processes. 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide has been shown to selectively inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which can have various effects on the body.

Wirkmechanismus

3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide selectively inhibits the activity of FAAH, which is an enzyme that is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and are involved in various physiological processes, including pain sensation, appetite, and mood regulation. When FAAH is inhibited by 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide, the levels of endocannabinoids in the body increase, which can have various effects on the body.
Biochemical and Physiological Effects:
3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide has been shown to have various biochemical and physiological effects. The increased levels of endocannabinoids that result from the inhibition of FAAH can have analgesic, anxiolytic, and anti-inflammatory effects. 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide has also been shown to have potential applications in the treatment of various diseases, including chronic pain, anxiety disorders, and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action, which makes it a promising tool for studying various biochemical and physiological processes. Another advantage is that it has been shown to have potential applications in the treatment of various diseases. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Zukünftige Richtungen

There are several future directions for research on 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide. One direction is to further investigate its potential applications in the treatment of various diseases, including chronic pain, anxiety disorders, and inflammatory bowel disease. Another direction is to study its effects on other biochemical and physiological processes, such as appetite regulation and mood regulation. Additionally, more research is needed to fully understand the mechanism of action of 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide and its effects on the body.

Synthesemethoden

3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,5-difluoro-4-hydroxybenzoic acid with thionyl chloride to produce 3,5-difluoro-4-chlorobenzoyl chloride. This intermediate is then reacted with N-methylprop-2-yn-1-amine to produce the final product, 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide. The synthesis method for 3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide has been optimized to produce high yields and purity.

Eigenschaften

IUPAC Name

3,5-difluoro-4-hydroxy-N-methyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-3-4-14(2)11(16)7-5-8(12)10(15)9(13)6-7/h1,5-6,15H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMZJCIWURFFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(=O)C1=CC(=C(C(=C1)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.